OXALATE DE ZINC

Vue d'ensemble

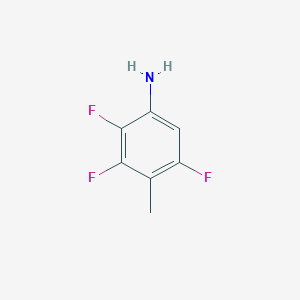

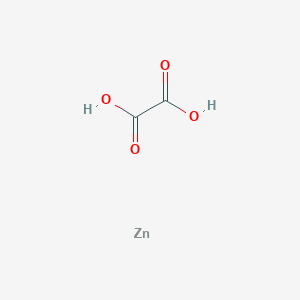

Description

Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- is a chemical compound identified by the CAS number 547-68-2. This compound is a coordination complex where zinc is bonded to ethanedioate (oxalate) ligands through oxygen atoms. It is known for its applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other zinc complexes and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in biological systems, including enzyme function and metal ion transport.

Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of advanced materials, including nanomaterials and polymers with enhanced properties.

Mécanisme D'action

Target of Action

Zinc Oxalate primarily targets the cellular homeostasis of zinc . It interacts with various cellular components, including enzymes and transporters, to regulate zinc levels within the cell . Oxalate, a component of Zinc Oxalate, is known to have a significant impact on kidney function, contributing to the formation of calcium oxalate kidney stones .

Mode of Action

Zinc Oxalate interacts with its targets through a series of biochemical reactions. Zinc, an essential trace element, plays a crucial role in numerous biological functions, and its imbalance has been linked to various pathologies . Oxalate, on the other hand, can bind to calcium in the urinary tract, leading to the formation of kidney stones .

Biochemical Pathways

Zinc Oxalate affects several biochemical pathways. Zinc is involved in the regulation of cellular homeostasis and is receiving increasing attention for its role in various diseases . Oxalate plays a role as iron transport agents, pH regulators, and physiological iron reductants . The oxalate-carbonate pathway is also affected, which is an effective way for the transfer of atmospheric carbon dioxide into calcium carbonate as a carbon reservoir .

Pharmacokinetics

The pharmacokinetics of Zinc Oxalate involves its absorption, distribution, metabolism, and excretion (ADME). Zinc is absorbed and distributed throughout the body, participating in different metabolisms . It is then metabolized and excreted from the body .

Result of Action

The action of Zinc Oxalate results in various molecular and cellular effects. It influences growth, effects on immunity, and various systems of the body . At the molecular level, zinc transporters such as ZnT-7 can protect cells by reducing the aggregation of free zinc ions and inhibiting hydrogen peroxide–induced apoptosis .

Action Environment

The action, efficacy, and stability of Zinc Oxalate are influenced by various environmental factors. For instance, the thermal decomposition of Zinc Oxalate is a critical process that can be influenced by the environment . The resultant zinc oxide nanoparticles have important optical, mechanical, electrical, magnetic, and catalytic behavior .

Analyse Biochimique

Biochemical Properties

Zinc Oxalate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, oxalic acid, a component of Zinc Oxalate, is linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Temporal Effects in Laboratory Settings

The thermal decomposition of Zinc Oxalate has been studied in laboratory settings . The kinetics of dehydration and decomposition were studied by non-isothermal DSC technique in the N2 atmosphere at different heating rates .

Dosage Effects in Animal Models

While there is limited information available on the dosage effects of Zinc Oxalate in animal models, it is known that oxalic acid, a component of Zinc Oxalate, can be toxic. For instance, oxalic acid is very toxic to honey bee larvae .

Metabolic Pathways

Zinc Oxalate is involved in several metabolic pathways. Oxalic acid, a component of Zinc Oxalate, is a metabolic end-product whose systemic concentrations are highly variable among individuals . Genetic and non-genetic reasons underlie elevated plasma concentrations and tissue accumulation of oxalate, which is toxic to the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- typically involves the reaction of zinc salts with oxalic acid or its derivatives under controlled conditions. One common method is to dissolve zinc acetate in water and then add oxalic acid solution slowly while maintaining the pH and temperature. The reaction mixture is then stirred until the formation of the desired complex is complete. The product is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade zinc salts and oxalic acid, with precise control over reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.

Reduction: It can be reduced to elemental zinc in the presence of strong reducing agents.

Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Ligand exchange reactions often involve the use of chelating agents like ethylenediaminetetraacetic acid (EDTA).

Major Products Formed

Oxidation: Zinc oxide and carbon dioxide.

Reduction: Elemental zinc and oxalic acid.

Substitution: New coordination complexes with different ligands.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Zinc acetate

- Zinc chloride

- Zinc sulfate

Comparison

Zinc, [ethanedioato(2-)-kappaO1,kappaO2]- is unique due to its specific coordination with oxalate ligands, which imparts distinct chemical and biological properties. Unlike zinc acetate or zinc chloride, this compound has enhanced stability and specific reactivity patterns, making it suitable for specialized applications in research and industry.

Propriétés

IUPAC Name |

oxalic acid;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDIPIDVUPWUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074917 | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: White solid; [Hawley] | |

| Record name | Zinc oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-68-2 | |

| Record name | Zinc oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)

![7-[4-(Diethylamino)-2-methylphenyl]-7-(1-ethyl-2-methylindol-3-yl)furo[3,4-b]pyridin-5-one](/img/structure/B37937.png)

![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)

![3-(4-(Trifluoromethyl)phenyl)pyrido[3,4-E][1,2,4]triazine](/img/structure/B37954.png)